2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid
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Overview
Description
2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid is a complex organic compound characterized by its chloro, sulfamoyl, and pyrrolidinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The key steps include:
Sulfamoylation: : The addition of the sulfamoyl group to the chlorinated benzoic acid.
Pyrrolidinyl Group Introduction: : The incorporation of the 2-oxopyrrolidin-1-yl group through a series of reactions involving amine and carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to control temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its sulfamoyl group can interact with various biological targets.
Medicine
In the medical field, derivatives of this compound could be explored for their therapeutic potential. Its structural features may make it suitable for drug development, particularly in targeting specific diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid exerts its effects involves its interaction with molecular targets. The sulfamoyl group, in particular, can bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
3-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid
2-Chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Uniqueness
2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its sulfamoyl group, in particular, provides a distinct advantage in biological interactions compared to similar compounds.
Properties
IUPAC Name |
2-chloro-5-[3-(2-oxopyrrolidin-1-yl)propylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5S/c15-12-5-4-10(9-11(12)14(19)20)23(21,22)16-6-2-8-17-7-1-3-13(17)18/h4-5,9,16H,1-3,6-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBNIUQPSVDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271191 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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